Cas no 15686-60-9 (4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl-)

4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl- structure
15686-60-9 structure
Nome del prodotto:4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl-
Numero CAS:15686-60-9
MF:C21H23NO2
MW:321.41282582283
CID:155746
PubChem ID:27443

4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl-
    • Flavamine
    • 3-Methyl-6-(N-diaethylaminomethyl)-flavon [German]
    • 6-((Diethylamino)methyl)-3-methylflavone
    • 6-(N-Diethylaminomethyl)-3-methylflavone
    • 6-diethylaminomethyl-3-methyl-2-phenyl-chromen-4-one
    • 6-Diethylaminomethyl-3-methyl-flavon
    • BRN 1321810
    • Flavamina [DCIT]
    • Flavaminum
    • Flavaminum [INN-Latin]
    • FLAVONE, 6-(N-DIETHYLAMINOMETHYL)-3-METHYL-
    • REC 7-0052
    • Flavamina
    • UNII-QL5Z51GXKI
    • 15686-60-9
    • QL5Z51GXKI
    • NS00123174
    • DTXSID10166146
    • 5-18-11-00530 (Beilstein Handbook Reference)
    • Flavone, 6-((diethylamino)methyl)-3-methyl-
    • 6-((Diethylamino)methyl)-3-methyl-4H-benzopyran-4-one
    • Q27287317
    • Flavamine [INN]
    • SCHEMBL2109289
    • 3-Methyl-6-(N-diaethylaminomethyl)-flavon
    • CHEMBL2104916
    • 4H-1-Benzopyran-4-one, 6-((diethylamino)methyl)-3-methyl-2-phenyl-
    • 6-(diethylaminomethyl)-3-methyl-2-phenylchromen-4-one
    • Inchi: InChI=1S/C21H23NO2/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3
    • Chiave InChI: LJVZNDLLRXZPNO-UHFFFAOYSA-N
    • Sorrisi: C(N(CC1=CC2C(=O)C(C)=C(C3C=CC=CC=3)OC=2C=C1)CC)C

Proprietà calcolate

  • Massa esatta: 321.17299
  • Massa monoisotopica: 321.173
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 474
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.5A^2
  • XLogP3: 4.5

Proprietà sperimentali

  • Densità: 1.12
  • Punto di ebollizione: 448.5°Cat760mmHg
  • Punto di infiammabilità: 225.1°C
  • Indice di rifrazione: 1.584
  • PSA: 29.54

4H-1-Benzopyran-4-one,6-[(diethylamino)methyl]-3-methyl-2-phenyl- Letteratura correlata

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司